molecular formula C17H19NO B170017 1-(Dibenzylamino)cyclopropanol CAS No. 119326-94-2

1-(Dibenzylamino)cyclopropanol

Cat. No.: B170017
CAS No.: 119326-94-2
M. Wt: 253.34 g/mol
InChI Key: VSLONXXYUKRSPQ-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)cyclopropanol is an organic compound with the molecular formula C₁₇H₁₉NO It is characterized by a cyclopropanol ring substituted with a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)cyclopropanol can be synthesized through multiple synthetic routes. One common method involves the reaction of dibenzylamine with cyclopropanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Dibenzylamino)cyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Dibenzylamino)cyclopropanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)cyclopropanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropanol ring and dibenzylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Dibenzylamino)cyclopropanol is unique due to its cyclopropanol ring, which imparts distinct chemical properties and reactivity. The presence of the dibenzylamino group further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-(dibenzylamino)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(11-12-17)18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLONXXYUKRSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559318
Record name 1-(Dibenzylamino)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119326-94-2
Record name 1-(Dibenzylamino)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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